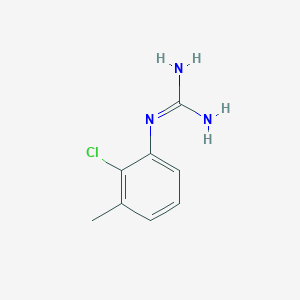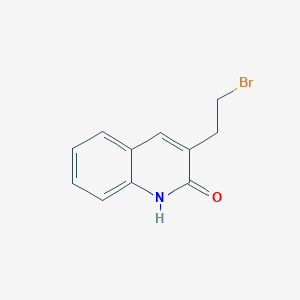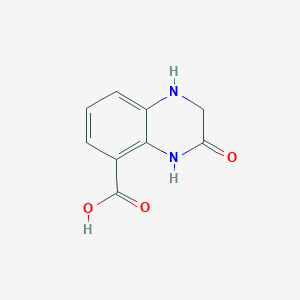
1-(2-Chloro-3-methylphenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-3-methylphenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications. This compound, specifically, features a chloro and methyl group attached to a phenyl ring, which is further bonded to a guanidine group.
Vorbereitungsmethoden
The synthesis of 1-(2-Chloro-3-methylphenyl)guanidine can be achieved through several methods:
Classical Methods: One common approach involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine. Thiourea derivatives are often used as guanidylating agents in this process.
Transition Metal Catalysis: Recent developments have highlighted the use of transition metal-catalyzed guanidine synthesis.
One-Pot Synthesis: Another efficient method is the one-pot synthesis of N,N’-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines.
Analyse Chemischer Reaktionen
1-(2-Chloro-3-methylphenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: Guanidines can participate in oxidation and reduction reactions, often facilitated by metal catalysts.
Catalytic Reactions: Guanidine-type ligands can enable metal-catalyzed reactions, making them useful in organic synthesis.
Common reagents used in these reactions include transition metals, carbodiimides, and thiourea derivatives. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-3-methylphenyl)guanidine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-3-methylphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group, being highly basic, can form stable complexes with various biological molecules, influencing their activity . This compound can act as a ligand, binding to metal centers and facilitating catalytic reactions .
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloro-3-methylphenyl)guanidine can be compared with other guanidine derivatives:
1-(3-Chloro-4-methylphenyl)guanidine: Similar in structure but with different positional isomers, leading to variations in reactivity and applications.
N,N’-Disubstituted Guanidines: These compounds have different substituents on the guanidine group, affecting their chemical properties and uses.
Cyclic Guanidines: Compounds like 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines have cyclic structures, offering unique properties and applications.
Eigenschaften
CAS-Nummer |
41213-71-2 |
|---|---|
Molekularformel |
C8H10ClN3 |
Molekulargewicht |
183.64 g/mol |
IUPAC-Name |
2-(2-chloro-3-methylphenyl)guanidine |
InChI |
InChI=1S/C8H10ClN3/c1-5-3-2-4-6(7(5)9)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
InChI-Schlüssel |
XLGRNJAYJRTLQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)N=C(N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Boc-1-[(1S,2S)-2-phenylcyclopropyl]methanamine](/img/structure/B13692554.png)
![3-[4-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13692556.png)
![[4-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]phenyl](phenyl)methanone](/img/structure/B13692558.png)





![O2-tert-butyl O3-ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13692606.png)

![4-Methoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B13692614.png)


